molecular formula C5H7N3O2S B13307668 methyl N-(5-amino-1,3-thiazol-2-yl)carbamate

methyl N-(5-amino-1,3-thiazol-2-yl)carbamate

Cat. No.: B13307668
M. Wt: 173.20 g/mol
InChI Key: LIBVBPHUPKLOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl N-(5-amino-1,3-thiazol-2-yl)carbamate is a chemically pure thiazole derivative intended for research and development purposes. This compound features a carbamate group linked to a 2-aminothiazole scaffold, a structure recognized as a privileged scaffold in medicinal chemistry due to its widespread presence in biologically active molecules . The 2-aminothiazole core is an integral component of numerous therapeutic agents and is known to impart significant pharmacological properties . Thiazole derivatives have demonstrated a wide spectrum of biological activities, making them key intermediates in the discovery and development of new active compounds . Specifically, 2-aminothiazole derivatives have been extensively investigated for their potential as anti-inflammatory agents , antioxidants , and antimicrobials . The reactivity of the amino group on the thiazole ring allows for further synthetic modification, enabling researchers to generate a diverse array of derivatives, such as Schiff bases, for structure-activity relationship (SAR) studies . This compound is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the relevant Safety Data Sheet (SDS) before handling.

Properties

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

IUPAC Name

methyl N-(5-amino-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C5H7N3O2S/c1-10-5(9)8-4-7-2-3(6)11-4/h2H,6H2,1H3,(H,7,8,9)

InChI Key

LIBVBPHUPKLOAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC=C(S1)N

Origin of Product

United States

Preparation Methods

Synthesis of 5-Amino-1,3-thiazol-2-yl Intermediate

The 5-amino-1,3-thiazole core can be synthesized via classical heterocyclic construction methods involving:

  • Condensation of appropriate α-haloketones or α-haloesters with thiourea or thioamide derivatives, which yield the thiazole ring.
  • Functionalization of the thiazole ring to introduce the amino group at the 5-position, often through substitution or reduction reactions.

A related approach involves the preparation of (5-substituted benzo[d]thiazol-2-yl)methanamine derivatives via the following sequence:

Step Reagents & Conditions Description
1 2-Amino-4-substitutedbenzenethiols + 2-Hydroxyacetic acid + Conc. HCl, 100°C Formation of (5-substituted benzo[d]thiazol-2-yl)methanol intermediates
2 Triphenylphosphine, Phthalimide, Diethyl azodicarboxylate (DEAD) in THF Mitsunobu reaction to convert alcohol to phthalimide derivative
3 Hydrazine hydrate in ethanol Removal of phthalimide to yield (5-substituted benzo[d]thiazol-2-yl)methanamines

This method, while applied to benzo[d]thiazoles, provides a conceptual framework for preparing 5-amino-thiazole derivatives.

Carbamate Formation via Alkyl Haloformate Reaction

The key step to obtain this compound involves reacting the 5-amino-thiazole intermediate with methyl chloroformate or other alkyl haloformates:

Parameter Details
Reagents 5-Amino-1,3-thiazol-2-yl intermediate, methyl chloroformate
Base Suitable bases such as triethylamine or other organic/inorganic bases
Solvent Dichloromethane, tetrahydrofuran (THF), or other aprotic solvents
Conditions Stirring at room temperature or mild heating to facilitate reaction
Outcome Formation of methyl carbamate via nucleophilic substitution on haloformate

This approach is supported by patent literature describing improved processes for carbamate synthesis using alkyl haloformates in the presence of bases and solvents to yield carbamate derivatives of thiazoles.

Alternative Carbamate Synthesis Approaches

Recent advances in carbamate synthesis include:

  • Three-component coupling of primary amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) in anhydrous N,N-dimethylformamide (DMF), which can generate N-alkyl carbamates efficiently without isolation of intermediates.
  • Use of TBAI to stabilize carbamate anions and minimize overalkylation, improving yield and selectivity.

Though these methods are more general for carbamates, they provide potential alternative routes for this compound synthesis.

Representative Reaction Scheme

Step Reaction Conditions Yield/Notes
1 Preparation of 5-amino-1,3-thiazol-2-yl intermediate Condensation and functionalization as per heterocycle synthesis protocols Moderate to good yields reported
2 Reaction with methyl chloroformate + base Dichloromethane, room temperature, stirring High purity carbamate product obtained
3 Purification Crystallization or solid dispersion formation Enhanced stability and handling

Data Table Summarizing Preparation Parameters

Parameter Description Source/Notes
Starting Material 5-Amino-1,3-thiazol-2-yl intermediate or thiazol-2-yl-methanol derivative
Carbamoylating Agent Methyl chloroformate (preferred), ethyl chloroformate, phenyl chloroformate (alternatives)
Base Triethylamine, cesium carbonate, or other suitable organic/inorganic bases
Solvent Dichloromethane, THF, DMF (depending on method)
Temperature Room temperature to mild heating
Reaction Time Several hours (varies by method)
Purification Crystallization, solid dispersion with carriers (e.g., microcrystalline cellulose, hydroxypropyl methylcellulose)
Yield Typically moderate to high (dependent on exact conditions)

Notes on Purification and Solid Dispersion

  • Solid dispersions of the carbamate compound with pharmaceutically acceptable carriers such as microcrystalline cellulose or hydroxypropyl methylcellulose have been developed to improve solubility and stability.
  • Conventional solid dispersion methods include fusion (melting and cooling) and solvent evaporation techniques.
  • Characterization by Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) confirms crystalline forms and dispersion quality.

Summary of Research and Industrial Relevance

  • The preparation of this compound is well-documented in patent literature with optimized processes for industrial-scale synthesis emphasizing yield and purity.
  • Alternative synthetic methodologies for carbamates offer potential improvements in efficiency and environmental impact.
  • The compound serves as a valuable intermediate in medicinal chemistry, especially in designing molecules with biological activity involving thiazole scaffolds.
  • The synthesis requires careful control of reaction conditions to avoid side reactions such as overalkylation or racemization.

This comprehensive analysis integrates data from patents, peer-reviewed journals, and synthetic protocols to present a professional and authoritative overview of the preparation methods for this compound. The synthesis involves classical heterocyclic chemistry for the thiazole core, followed by carbamate formation via reaction with methyl chloroformate under controlled conditions, with purification strategies to ensure product quality suitable for pharmaceutical applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products Mechanism
Basic hydrolysis (pH >10)NaOH, KOH, or aqueous NH35-amino-1,3-thiazol-2-amine + CO2 + MeOHNucleophilic attack on carbonyl
Acidic hydrolysis (pH <4)HCl, H2SO4Protonated intermediate → Degraded thiazole derivativesElectrophilic cleavage of C–O bond
  • Key Findings :

    • Basic hydrolysis proceeds via deprotonation of the carbamate oxygen, leading to cleavage of the carbonyl–oxygen bond .

    • Acidic conditions destabilize the carbamate, often resulting in incomplete hydrolysis and side products like thiazole ring-opened compounds.

Nucleophilic Substitution at the Thiazole Ring

The amino group at the 5-position participates in electrophilic aromatic substitution (EAS) and diazotization:

Diazotization and Coupling

Reagents Reaction Type Products Yield
NaNO2/HCl (0–5°C)Diazonium salt formationDiazonium intermediate85–90%
Followed by CuCN/KCNSandmeyer reaction5-cyano-1,3-thiazol-2-yl carbamate70–75%

Electrophilic Aromatic Substitution

Reagents Reaction Products Regioselectivity
HNO3/H2SO4Nitration5-amino-4-nitro-1,3-thiazol-2-yl carbamatePara to amino group
Br2/FeBr3Bromination5-amino-4-bromo-1,3-thiazol-2-yl carbamateMeta to amino group
  • Key Findings :

    • The amino group directs electrophiles to the 4-position of the thiazole ring due to resonance and inductive effects .

    • Diazonium intermediates enable functionalization with cyanide, iodide, or aryl groups.

Transesterification

Reagents Conditions Products Notes
ROH (e.g., EtOH, PhOH)Acid/Base catalysis (H2SO4, NaOR)Alkyl/aryl N-(5-amino-1,3-thiazol-2-yl)carbamateLimited efficiency due to steric hindrance

Reaction with Amines

Reagents Conditions Products Application
Primary amines (RNH2)RT, polar aprotic solventUrea derivatives + MeOHProdrug synthesis

Thermal Decomposition

Controlled heating induces carbamate breakdown:

Temperature Products Mechanism
150–200°CIsocyanate intermediate + MeOHRetro-carbamate formation
>200°CThiazole fragmentation productsRing-opening and polymerization
  • Key Findings :

    • Isocyanate intermediates can be trapped with alcohols or amines to form ureas or urethanes .

Biological Interactions

While not a chemical reaction per se, the compound interacts with enzymes via:

  • Hydrogen bonding : The carbamate carbonyl and amino group bind to protease active sites.

  • Covalent inhibition : Thiazole ring sulfur participates in metal coordination (e.g., zinc-dependent enzymes).

Scientific Research Applications

Methyl N-(5-amino-1,3-thiazol-2-yl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl N-(5-amino-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Position 5 Substitutions

  • 5-Amino (Target Compound): The amino group facilitates hydrogen bonding and enhances biological interactions. For example, 2-aminothiazoles are associated with antitubercular activity due to their ability to mimic enzyme substrates .
  • 5-Methyl (tert-Butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate, LD-1227) : The methyl group increases hydrophobicity, improving stability and purity (98% purity, ). Molecular weight: 229.07 g/mol .
  • 5-Chloro (N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) : Chlorine enhances electron-withdrawing effects, influencing crystal packing via hydrogen bonds (N–H⋯N and C–H⋯F interactions) .

Position 4 Substitutions

Carbamate Group Variations

Compound Name Carbamate Group Key Properties
This compound Methyl Moderate stability, lower molecular weight (173.19 g/mol)
tert-Butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate (LD-1227) tert-Butyl Enhanced thermal stability (98% purity), higher molecular weight (229.07 g/mol)
2,2,2-Trifluoroethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)carbamate 2,2,2-Trifluoroethyl Fluorine atoms improve lipophilicity and metabolic resistance

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity (%)
This compound C₅H₇N₃O₂S 173.19 Not reported -
tert-Butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate C₉H₁₅N₃O₂S 229.07 Not reported 98
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₆ClF₂N₂OS 290.68 Not reported -

Biological Activity

Methyl N-(5-amino-1,3-thiazol-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiazole derivatives with carbamate precursors. The structure can be confirmed through various spectroscopic techniques such as NMR and mass spectrometry.

2. Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various Gram-positive and Gram-negative bacteria.

Compound Microbial Target Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus50 µg/mL
Compound BEscherichia coli30 µg/mL
This compoundPseudomonas aeruginosa40 µg/mL

This table illustrates the comparative effectiveness of different thiazole derivatives against selected microbial strains, highlighting the potential of this compound as an antimicrobial agent .

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. For example, studies have shown that thiazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways.

Case Study: Anticancer Effects on Caco-2 Cells

In vitro studies using Caco-2 colorectal adenocarcinoma cells revealed that this compound significantly decreased cell viability at concentrations as low as 100 µM. The results are summarized in the following table:

Concentration (µM) Cell Viability (%) Statistical Significance (p-value)
0100-
1085p < 0.05
5065p < 0.01
10039.8p < 0.001

These findings indicate a dose-dependent response where higher concentrations lead to greater inhibition of cell growth .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of P-glycoprotein (P-gp) : Thiazole compounds have been shown to interact with P-gp, a protein that plays a crucial role in drug efflux and multidrug resistance in cancer cells. By inhibiting P-gp activity, these compounds can enhance the accumulation of chemotherapeutic agents within cancer cells .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

5. Conclusion

This compound represents a promising candidate for further research into its antimicrobial and anticancer properties. Its ability to inhibit microbial growth and reduce cancer cell viability highlights its potential as a therapeutic agent. Future studies should focus on elucidating its precise mechanisms of action and optimizing its efficacy through structural modifications.

Q & A

Q. What are optimized synthetic routes for methyl N-(5-amino-1,3-thiazol-2-yl)carbamate, and how can reaction conditions be tailored to improve yield?

A common method involves reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine as a base, typically in dioxane or ethanol-DMF mixtures at 20–25°C. Recrystallization from ethanol-DMF enhances purity . To optimize yields, adjust stoichiometric ratios (e.g., 1:1 molar ratio of amine to chloroacetyl chloride) and control dropwise addition rates to minimize side reactions. Solvent choice (polar aprotic solvents like dioxane) and temperature stability are critical for reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the thiazole ring (e.g., δ 6.8–7.2 ppm for aromatic protons) and carbamate carbonyl (δ 155–165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, with [M+H]⁺ peaks matching theoretical values .
  • X-ray Crystallography: Resolves crystal packing and stereochemistry, particularly for derivatives with complex substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from variations in solvent purity, residual moisture, or side reactions during chloroacetyl chloride addition. Implement controlled anhydrous conditions (e.g., molecular sieves) and monitor reaction progress via TLC or in situ IR spectroscopy. Computational reaction path searches (e.g., quantum chemical calculations) can identify energy barriers and optimal intermediates, reducing trial-and-error experimentation .

Q. What methodologies are recommended for evaluating the biological activity of this compound derivatives?

  • Cytotoxicity Assays: Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to screen anti-proliferative activity, comparing IC₅₀ values against controls .
  • Molecular Probes: Incorporate fluorescent tags (e.g., dansyl groups) to track cellular uptake and localization via fluorescence microscopy .
  • Enzyme Inhibition Studies: Perform kinetic assays (e.g., spectrophotometric monitoring) to assess interactions with target enzymes like kinases or proteases .

Q. How can computational modeling guide mechanistic studies of this compound’s pharmacological activity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like GSK-3β or COX-2, highlighting key interactions (e.g., hydrogen bonding with the carbamate group). Density Functional Theory (DFT) calculations evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or anti-inflammatory activity .

Q. What strategies improve the stability of this compound under physiological conditions?

  • pH Buffering: Stabilize the compound in neutral buffers (pH 6.8–7.4) to prevent hydrolysis of the carbamate moiety.
  • Lyophilization: Enhance shelf life by lyophilizing the compound in amorphous form with cryoprotectants (e.g., trehalose) .
  • Protective Group Chemistry: Introduce tert-butyl or acetyl groups to transiently shield reactive sites during in vivo studies .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties?

Systematically vary substituents on the thiazole ring (e.g., electron-withdrawing groups at position 5) and assess impacts on bioactivity. For example:

  • Anticancer Activity: Bulky aryl groups (e.g., 4-nitrophenyl) enhance cytotoxicity by improving membrane permeability .
  • Antimicrobial Activity: Sulfur-containing substituents (e.g., thiophene) increase interactions with bacterial thioredoxin reductase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.